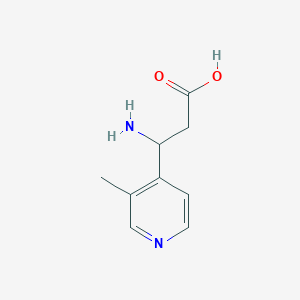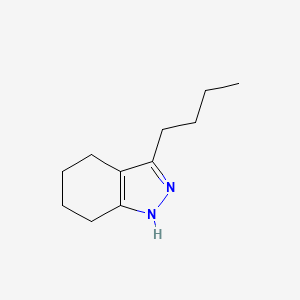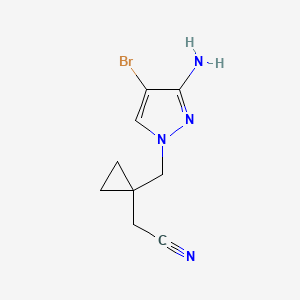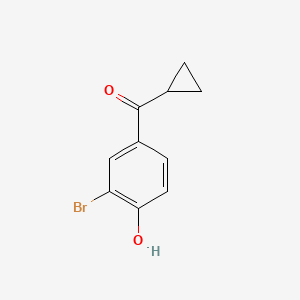![molecular formula C10H18O3 B13303620 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL](/img/structure/B13303620.png)
2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL is a chemical compound with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol . This compound is characterized by its spirocyclic structure, which includes a dioxaspirodecane ring system. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the reaction of 2-acetylcyclohexanone with ethylene glycol to form the dioxaspirodecane ring
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Palladium-catalyzed aminocarbonylation is one such method, where the compound is synthesized in high yields using palladium-phosphine precatalysts . The reaction conditions typically involve temperatures around 250°C and the use of helium as a carrier gas .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction can produce various alcohol derivatives .
Scientific Research Applications
2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL involves its interaction with specific molecular targets. The spirocyclic structure allows it to interact with enzymes and receptors in unique ways, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may have specific binding affinities .
Comparison with Similar Compounds
Similar Compounds
2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethan-1-ol: This compound has a similar spirocyclic structure but differs in the position of the functional groups.
1,6,9-Tri-oxaspiro[4.5]decanes: These compounds share the spirocyclic ring system but have different substituents.
Uniqueness
2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL is unique due to its specific ring structure and the presence of the ethan-1-OL group.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-(2,6-dioxaspiro[4.5]decan-9-yl)ethanol |
InChI |
InChI=1S/C10H18O3/c11-4-1-9-2-5-13-10(7-9)3-6-12-8-10/h9,11H,1-8H2 |
InChI Key |
HGSJZKNZYFCGOG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCOC2)CC1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide](/img/structure/B13303568.png)

![3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine](/img/structure/B13303583.png)





![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B13303627.png)
amine](/img/structure/B13303628.png)


